molecular formula C25H18BrN3O3 B5245755 2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one

2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one

Cat. No.: B5245755
M. Wt: 488.3 g/mol
InChI Key: QQLMZADZMWGKOY-UHFFFAOYSA-N
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Description

2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazolinone core, which is another important pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one typically involves multiple steps. One common method involves the initial formation of the indole derivative, followed by its coupling with a quinazolinone moiety. For instance, the indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The quinazolinone moiety can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution

Properties

IUPAC Name

2-[(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O3/c1-28-22-11-10-15(26)12-19(22)20(24(28)30)14-23-27-21-9-4-3-8-18(21)25(31)29(23)16-6-5-7-17(13-16)32-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLMZADZMWGKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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